N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . Additionally, it may find use in industrial processes where its unique chemical properties can be leveraged for specific applications .

Mecanismo De Acción

Comparación Con Compuestos Similares

N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla can be compared with other similar compounds based on its chemical structure and properties . Similar compounds include those with carbamimidoyl and methoxyphenyl functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .

Actividad Biológica

N-(4-Carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

- Molecular Formula : C12H15N5O3

- Molecular Weight : 273.29 g/mol

- CAS Number : 1378814-13-1

The compound features a carbamimidoyl group attached to a methoxyphenyl moiety, which is crucial for its biological interactions. The presence of the oxohydroxy functional group adds to its reactivity and potential biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.

- Antioxidant Properties : The oxohydroxy group is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Reduced cell viability |

| HeLa (Cervical) | 8.2 | Induced apoptosis |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

These results indicate the compound's potential as an antimicrobial agent, particularly in treating resistant strains.

Case Studies and Research Findings

-

Study on Anticancer Mechanisms :

A study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways, leading to programmed cell death in MCF-7 cells . -

Antimicrobial Efficacy Research :

In a study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated significant bacteriostatic effects, suggesting its potential use in treating skin infections caused by resistant strains . -

Oxidative Stress Reduction Study :

Research conducted at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells exposed to UV radiation, highlighting its protective effects .

Propiedades

IUPAC Name |

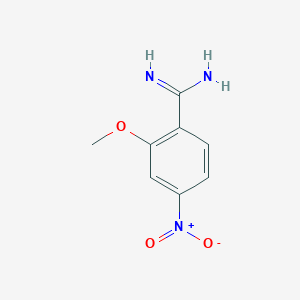

2-methoxy-4-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-14-7-4-5(11(12)13)2-3-6(7)8(9)10/h2-4H,1H3,(H3,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJJVFPBZPNPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.